3-Bromothiophene-2-carbonitrile
Overview
Description
3-Bromothiophene-2-carbonitrile is a chemical compound with the molecular formula C5H2BrNS and a molecular weight of 188.05 g/mol It is characterized by the presence of a bromine atom and a carbonitrile group attached to a thiophene ring
Mechanism of Action
Target of Action
Thiophene-based analogs, which include 3-bromothiophene-2-carbonitrile, have been studied extensively for their potential as biologically active compounds .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a range of biochemical pathways, contributing to their diverse pharmacological properties .
Pharmacokinetics
The compound’s molecular weight of 18805 g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of thiophene derivatives, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under a variety of environmental conditions .
Preparation Methods
The synthesis of 3-Bromothiophene-2-carbonitrile can be achieved through several methods. One common approach involves the bromination of thiophene-2-carbonitrile using bromine or a brominating agent under controlled conditions . Another method includes the use of 3-bromothiophene as a starting material, which is then subjected to cyanation reactions to introduce the carbonitrile group . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Bromothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thiophene S,S-dioxide, while substitution reactions can yield various substituted thiophene derivatives.
Scientific Research Applications
3-Bromothiophene-2-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Bromothiophene-2-carbonitrile can be compared with other thiophene derivatives such as:
2-Bromothiophene: Lacks the carbonitrile group, making it less reactive in certain substitution reactions.
3-Chlorothiophene-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and applications.
Thiophene-2-carbonitrile: Lacks the bromine atom, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine and carbonitrile groups, which confer distinct reactivity patterns and make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromothiophene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-4-1-2-8-5(4)3-7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIRKEQGYHHNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372354 | |
Record name | 3-Bromothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18791-98-5 | |
Record name | 3-Bromo-2-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18791-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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